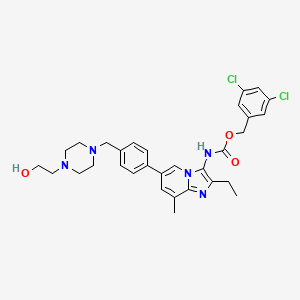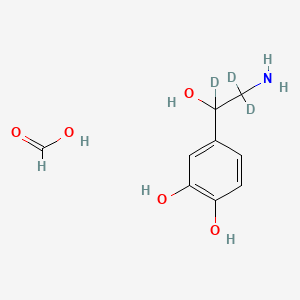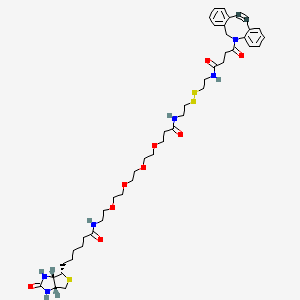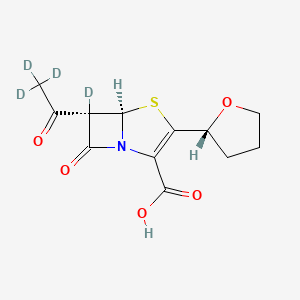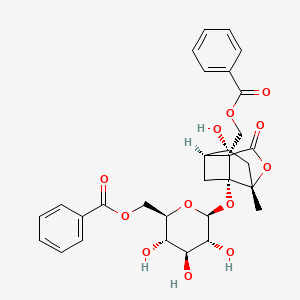
Benzoylalbiflorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzoylalbiflorin is typically extracted from the roots of Paeonia lactiflora using high-performance liquid chromatography (HPLC) combined with electrospray ionization mass spectrometry (ESI-MS). The extraction process involves the use of solvents such as ethanol and methanol to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Paeonia lactiflora roots. The process includes drying and grinding the roots, followed by solvent extraction and purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoylalbiflorin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Benzoylalbiflorin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of related monoterpenoids.
Medicine: Investigated for its anti-inflammatory, antioxidant, and potential anti-cancer properties
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Wirkmechanismus
Benzoylalbiflorin exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha by down-regulating the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide-stimulated cells.
Antioxidant Action: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Cell Differentiation: It promotes the differentiation of osteoblastic cells, which is crucial for bone formation and repair.
Vergleich Mit ähnlichen Verbindungen
Benzoylalbiflorin is structurally similar to other monoterpenoid glycosides such as:
- Albiflorin
- Paeoniflorin
- Oxypaeoniflorin
- Benzoylpaeoniflorin
- Galloylpaeoniflorin
Uniqueness: this compound is unique due to its specific benzoyl group, which contributes to its distinct biological activities and chemical properties. Compared to other similar compounds, this compound has shown stronger anti-inflammatory and antioxidant activities .
Eigenschaften
Molekularformel |
C30H32O12 |
|---|---|
Molekulargewicht |
584.6 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,3R,4R,6S,9S)-9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H32O12/c1-28-13-19(31)18-12-30(28,29(18,27(37)42-28)15-39-25(36)17-10-6-3-7-11-17)41-26-23(34)22(33)21(32)20(40-26)14-38-24(35)16-8-4-2-5-9-16/h2-11,18-23,26,31-34H,12-15H2,1H3/t18-,19+,20+,21+,22-,23+,26-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
ZHQGREQIJCCKHT-ACZWZNQISA-N |
Isomerische SMILES |
C[C@]12C[C@H]([C@@H]3C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC=CC=C6)O)O)O)O |
Kanonische SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


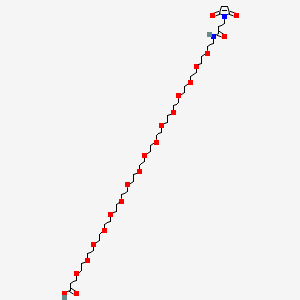
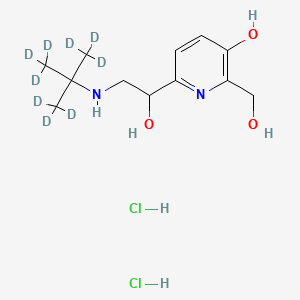
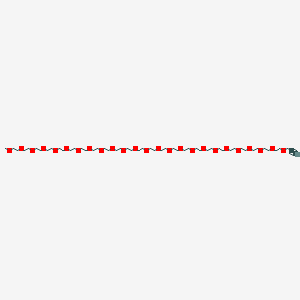
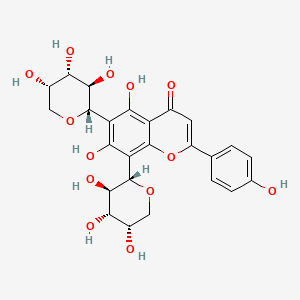
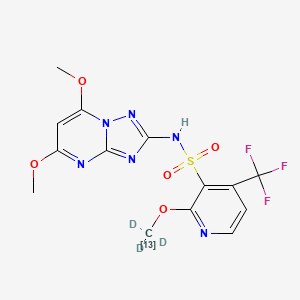
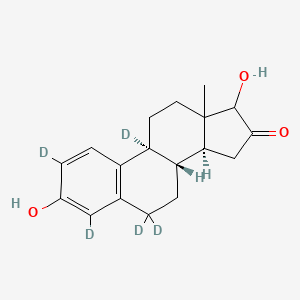
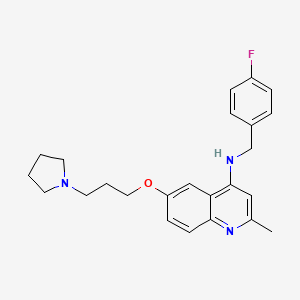
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
